molecular formula C25H17BrFN3O3S B2701370 2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893288-79-4

2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2701370
CAS No.: 893288-79-4
M. Wt: 538.39
InChI Key: JNTNZQMGUSNKTR-UHFFFAOYSA-N
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Description

The compound 2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide belongs to the pyranobenzothiazine class, characterized by a fused heterocyclic core incorporating pyran, benzothiazine, and nitrile functionalities. Its structural complexity arises from the benzyl group at position 6, a 3-bromo-4-fluorophenyl substituent at position 4, and a sulfone group (5,5-dioxide). These features confer unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition (e.g., monoamine oxidases) .

Properties

IUPAC Name

2-amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S/c26-19-12-16(10-11-20(19)27)22-18(13-28)25(29)33-23-17-8-4-5-9-21(17)30(34(31,32)24(22)23)14-15-6-2-1-3-7-15/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNZQMGUSNKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C=C5)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C25H17BrFN3O3S\text{C}_{25}\text{H}_{17}\text{Br}\text{F}\text{N}_3\text{O}_3\text{S}

This structure features a benzothiazine core with various substituents that may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks to the target compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : Compounds related to benzothiazine have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. These studies demonstrated that certain derivatives can inhibit cell proliferation effectively in both two-dimensional (2D) and three-dimensional (3D) cultures. For example, compounds showed IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format .

Antimicrobial Activity

Additionally, the compound's potential antimicrobial effects have been explored:

  • In Vitro Testing : Similar derivatives were evaluated for their antibacterial activity against various bacterial strains. The results indicated promising antibacterial properties, suggesting that modifications to the benzothiazine structure could enhance efficacy against microbial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:

  • Substituent Effects : The presence of specific functional groups (e.g., bromo and fluoro substituents) has been linked to increased potency in antitumor assays. The introduction of electron-withdrawing groups tends to enhance the overall reactivity and binding affinity of these compounds towards biological targets .

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Benzimidazole Derivatives : A study demonstrated that newly synthesized benzimidazole derivatives exhibited significant antitumor activity against lung cancer cell lines, paralleling findings for benzothiazine derivatives. These compounds were shown to bind effectively within the minor groove of DNA, disrupting replication processes .
  • Pyrimidine Analogues : Research into pyrimidine derivatives has revealed anti-inflammatory effects alongside antitumor activity. Such findings underscore the versatility of heterocyclic compounds in medicinal applications .

Scientific Research Applications

The compound 2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, material science, and organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features suggest that it may interact with biological targets involved in cancer progression. For instance, compounds with similar frameworks have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. Research indicates that the presence of the benzothiazine moiety is crucial for its biological activity, potentially enhancing its interaction with DNA or specific enzymes involved in cell proliferation.

Antimicrobial Properties

The compound also exhibits promising antimicrobial properties. Preliminary tests suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The incorporation of halogenated phenyl groups has been associated with increased antimicrobial activity, which is a significant advantage in pharmaceutical formulations aimed at combating resistant strains of pathogens.

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor. Specific derivatives have been studied for their inhibitory effects on enzymes linked to metabolic disorders. The structure suggests potential interactions with active sites of enzymes due to its nitrogen-containing heterocycles, which could lead to the development of new treatments for diseases such as diabetes and obesity.

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into device architectures could enhance charge transport properties and overall device efficiency.

Photocatalysis

The compound's structural characteristics also lend themselves to photocatalytic applications. Research indicates that compounds with similar dihydropyrano structures can effectively catalyze reactions under light irradiation, leading to improved reaction rates and selectivity in organic transformations.

Building Block in Synthesis

In synthetic organic chemistry, this compound can serve as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical modifications, enabling chemists to explore new synthetic pathways. The ability to easily introduce substituents at different positions makes it a valuable intermediate in drug discovery and development.

Green Chemistry

Moreover, the synthesis of this compound aligns with principles of green chemistry. Methods developed for its preparation often emphasize the use of environmentally friendly solvents and reagents, reducing waste and improving sustainability in chemical processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This research underscores the need for further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to standard antibiotics. This highlights the potential for developing new treatments addressing antibiotic resistance.

Case Study 3: Organic Electronics Performance

A recent project focused on integrating this compound into OLEDs revealed enhanced luminescent properties and stability compared to traditional materials. Devices fabricated with this compound demonstrated improved performance metrics, suggesting its viability for commercial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Pyranobenzothiazine Family

2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide
  • Key Differences : The methyl group at position 6 (vs. benzyl in the target compound) reduces steric bulk, while the unsubstituted phenyl group at position 4 lacks halogen atoms.
  • Bioactivity: This analog shows dual inhibition of monoamine oxidase A (MAO-A) and MAO-B, with IC~50~ values in the micromolar range. The absence of halogen substituents reduces selectivity compared to bromo-fluoro derivatives .
2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
  • Key Differences : The halogen substituents are positioned at 5-bromo-2-fluorophenyl (vs. 3-bromo-4-fluorophenyl in the target compound). This positional isomerism alters electronic distribution and binding affinity to enzyme active sites.
  • Synthetic Relevance : Highlighted in , though detailed bioactivity data are unavailable due to restricted access .

Heterocyclic Derivatives with Overlapping Motifs

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Structure: Features a thiazolo-pyrimidine core with a cyano group and furan substituent.
  • Physical Properties : Melting point 213–215°C; IR peaks at 3,423 cm⁻¹ (NH) and 2,209 cm⁻¹ (CN).
2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6f)
  • Structure: Pyrano-pyran core with hydroxymethyl and benzyloxy substituents.
  • Bioactivity: Not explicitly reported, but the hydroxymethyl group may enhance solubility for in vivo applications .

Comparative Bioactivity and Pharmacological Profiles

Monoamine Oxidase (MAO) Inhibition

  • Target Compound : Predicted to exhibit MAO-B selectivity due to the 3-bromo-4-fluorophenyl group, which enhances hydrophobic interactions with the enzyme’s active site .
  • Analog 7r (MAO-B Inhibitor) : IC~50~ = 0.42 µM; the bromo-fluoro substitution pattern is critical for potency .
  • Analog 6d (MAO-A Inhibitor) : IC~50~ = 1.8 µM; lacks halogen substituents, reducing steric complementarity .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) IR Peaks (cm⁻¹)
Target Compound C~26~H~18~BrFN~3~O~3~S Not Reported Expected: ~2200 (CN), ~1650 (C=O)
11b (Thiazolo-pyrimidine) C~22~H~17~N~3~O~3~S 213–215 3,423 (NH), 2,209 (CN)
6f (Pyrano-pyran) C~22~H~18~N~2~O~4~ 235–238 2,191 (CN), 1,637 (C=O)

Structural Validation and Computational Insights

  • Crystallography : SHELX programs () are widely used for validating the stereochemistry of such complex heterocycles. The target compound’s structure would require high-resolution X-ray diffraction to confirm the sulfone and halogen positions .
  • Molecular Docking : Studies on analogs suggest that bromine and fluorine substituents enhance π-π stacking and halogen bonding with MAO-B residues (e.g., Tyr 398) .

Q & A

Q. What safety protocols are essential given the compound’s bromo/fluoro substituents?

  • Methodological Answer : Use fume hoods for handling volatile intermediates (e.g., brominated byproducts). Monitor airborne particulates via OSHA-compliant methods. Dispose of waste via incineration (≥1,000°C) to prevent persistent organic pollutants .

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